molecular formula C7H6BrClN2O B1333646 4-Bromo-2-chlorobenzohydrazide CAS No. 206559-39-9

4-Bromo-2-chlorobenzohydrazide

Cat. No. B1333646
M. Wt: 249.49 g/mol
InChI Key: ITRFHDNPGFOLFX-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-chlorobenzohydrazide is a chemical of interest in various research studies due to its potential applications and properties. It is related to a family of compounds that have been synthesized and analyzed for their structural, vibrational, and electronic properties, as well as their potential use in various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related compounds, such as 4-bromobenzohydrazide derivatives, typically involves condensation reactions. For instance, 4-bromobenzohydrazide derivatives have been synthesized by condensation of 4-bromobenzohydrazide and benzaldehydes . Another related compound, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH), was synthesized effectively by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as X-ray crystallography. For example, 4BDBH crystallizes in the monoclinic system with space group P21/c and features intramolecular and intermolecular interactions that stabilize its structure . Similarly, the crystal structure of (E)-N'-(4-Chlorobenzylidene)-4-bromobenzohydrazide has been characterized, revealing a two-dimensional network stabilized by hydrogen bonds and weak interactions .

Chemical Reactions Analysis

The reactivity of these compounds in various chemical reactions has been a subject of research. For instance, the reactivity of 4-bromobenzohydrazide derivatives towards nucleophilic reagents has been evaluated . Additionally, the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and the hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate have been studied in the context of microbial metabolism by Alcaligenes denitrificans NTB-1 .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as vibrational spectra, have been analyzed using spectroscopic methods. The vibrational spectroscopic studies of 4BDBH were performed using FT-IR and FT-Raman spectral analysis, complemented by DFT calculations . The vibrational spectra of other related compounds, such as 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide, have also been analyzed .

Scientific Research Applications

Synthesis and Structural Characterization

  • Isostructural Hydrazone Compounds : 4-Bromo-2-chlorobenzohydrazide is involved in the synthesis of isostructural hydrazone compounds, contributing to advances in crystallography and materials science. These compounds, including C14H9BrCl2N2O2·CH3OH, are characterized by X-ray determination, offering insights into crystal structures and molecular interactions (Wang, You, & Wang, 2011).

Biochemical Applications

  • Vanadium(V) Complexes and Antimicrobial Properties : 4-Bromo-2-chlorobenzohydrazide derivatives are used in the synthesis of vanadium(V) complexes. These complexes exhibit notable antimicrobial properties against various bacterial and fungal species, indicating potential applications in medical and pharmaceutical research (Sun et al., 2020).

Materials Science

  • Halogen Bond Influences in Solid Solutions : Studies involving isomeric compounds like 4-bromo-2-chloro benzoic acid have led to a deeper understanding of how halogen bonds influence the packing preferences in solid solutions. This research is crucial for developing new materials with specific crystalline properties (Pramanik, Pavan, & Guru Row, 2017).

Environmental and Ecological Research

  • Metabolism and Environmental Impact : The compound is also studied in environmental contexts, such as its role in the metabolism by Alcaligenes denitrificans NTB-1. This research can provide insights into biodegradation processes and environmental remediation strategies (van den Tweel, Kok, & de Bont, 1987).

Chemical Reactions and Mechanisms

  • Reactivity Studies : Research into the reactivity of related compounds, like 1-chloro-3-phenyldiazirines, sheds light on reaction mechanisms and molecular interactions, which is crucial for advancing organic chemistry and synthesis methods (Martinu & Dailey, 2006).

Pharmaceutical Applications

  • Antibacterial and Antifungal Activities : Synthesis and characterization of compounds like 4-bromo-2-hydroxy benzoic acid hydrazide derivatives have been shown to have significant antibacterial and antifungal activities, indicating potential applications in the development of new drugs and treatments (Bhat, Sufeera, & Chaitanya, 2011).

properties

IUPAC Name

4-bromo-2-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRFHDNPGFOLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370782
Record name 4-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chlorobenzohydrazide

CAS RN

206559-39-9
Record name 4-Bromo-2-chlorobenzoic acid hydrazide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzhydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Kahl, KM Hutchings, EM Lisabeth… - Journal of medicinal …, 2019 - ACS Publications
Through a phenotypic high-throughput screen using a serum response element luciferase promoter, we identified a novel 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid lead inhibitor of …
Number of citations: 35 pubs.acs.org

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